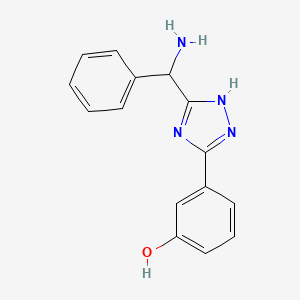
3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is an organic compound that features a phenol group, an amino group, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. One common method involves the reaction of 3-aminophenol with benzyl chloride to form 3-(benzylamino)phenol. This intermediate is then reacted with 1H-1,2,4-triazole-5-carbaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure the reactions proceed efficiently and safely.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenols and triazoles.
Applications De Recherche Scientifique
3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. The phenol and amino groups can form hydrogen bonds and interact with active sites of enzymes or receptors. The triazole ring can participate in π-π stacking interactions and coordinate with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminophenol: Shares the phenol and amino groups but lacks the triazole ring.
1H-1,2,4-Triazole: Contains the triazole ring but lacks the phenol and amino groups.
Benzylamine: Contains the benzyl and amino groups but lacks the phenol and triazole rings.
Uniqueness
3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring enhances its potential for coordination with metal ions and interaction with biological targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C15H14N4O |
|---|---|
Poids moléculaire |
266.30 g/mol |
Nom IUPAC |
3-[5-[amino(phenyl)methyl]-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C15H14N4O/c16-13(10-5-2-1-3-6-10)15-17-14(18-19-15)11-7-4-8-12(20)9-11/h1-9,13,20H,16H2,(H,17,18,19) |
Clé InChI |
WCQVGPWFRHPTPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC(=CC=C3)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




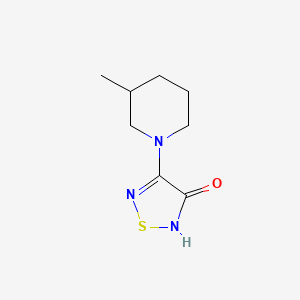
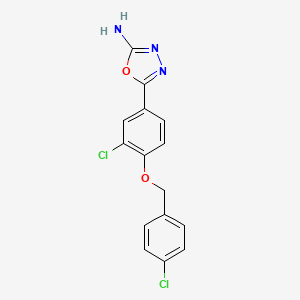


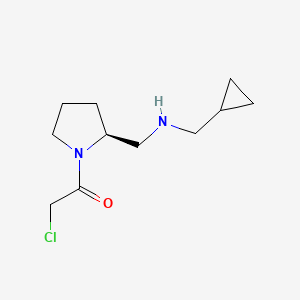
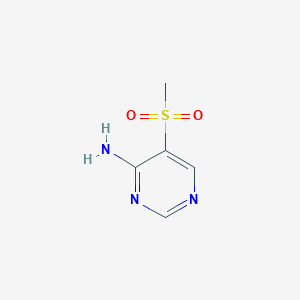
![2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11792989.png)
![6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11792992.png)

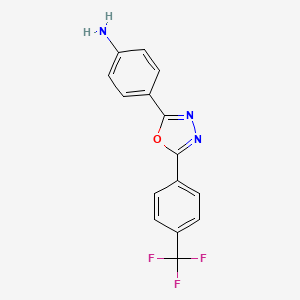
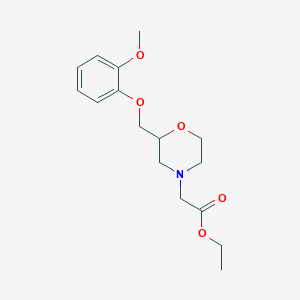
![3-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11793024.png)
